2-Bromo-4-(bromomethyl)furan
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Overview
Description
2-Bromo-4-(bromomethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. This compound is notable for its two bromine atoms attached to the furan ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)furan typically involves the bromination of 2-methylfuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively brominates the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of safer solvents and optimized reaction conditions can enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding furan derivatives without bromine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2-Bromo-4-(bromomethyl)furan has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules and probes for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)furan in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromofuran: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-Bromomethylfuran: Similar but with only one bromine atom, leading to different reactivity and applications.
2,5-Dibromofuran: Contains two bromine atoms on the furan ring but at different positions, resulting in distinct chemical behavior.
Uniqueness
2-Bromo-4-(bromomethyl)furan is unique due to its dual bromine substitution, which provides versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
92753-15-6 |
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Molecular Formula |
C5H4Br2O |
Molecular Weight |
239.89 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)furan |
InChI |
InChI=1S/C5H4Br2O/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 |
InChI Key |
ZUONLUHVINHICP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CBr)Br |
Origin of Product |
United States |
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